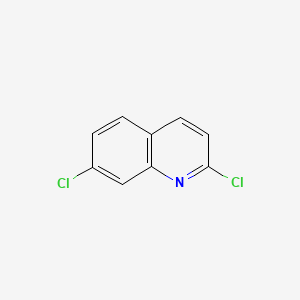

2,7-Dichloroquinoline

Description

The field of heterocyclic chemistry has long been a cornerstone of pharmaceutical and materials science innovation. Within this domain, quinoline (B57606) and its derivatives represent a class of compounds that have garnered significant attention from the scientific community. This article provides a focused examination of a specific member of this family, 2,7-dichloroquinoline, by delving into the broader significance of its core structure, its historical place in chemical discovery, and the specific aims of contemporary research efforts.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGBOMUONXLUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569090 | |

| Record name | 2,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-77-4 | |

| Record name | 2,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7 Dichloroquinoline and Its Derivatives

Established Synthetic Routes for 2,7-Dichloroquinoline

Traditional synthetic pathways to dichloroquinolines often involve multi-step procedures that build the heterocyclic ring system from acyclic precursors, followed by functional group manipulations.

Synthesis from 3-Chloroaniline Precursors

A well-documented route for synthesizing dichloroquinolines, particularly the closely related isomer 4,7-dichloroquinoline (B193633), starts from 3-chloroaniline. wikipedia.orgchemicalbook.com This multi-step process serves as a foundational example of quinoline (B57606) ring construction. The synthesis typically proceeds through several key stages:

Condensation: 3-Chloroaniline is condensed with a dicarbonyl compound like diethyl oxaloacetate or ethyl ethoxymethylenemalonate. wikipedia.orgchemicalbook.com This initial reaction forms an enamine or an anilinoacrylate intermediate.

Thermal Cyclization: The intermediate is heated at high temperatures, often in a high-boiling point solvent such as mineral oil, to induce cyclization and form the pyridine (B92270) ring portion of the quinoline system. wikipedia.org This step, an application of the Gould-Jacobs reaction, yields a 7-chloro-4-hydroxyquinoline (B73993) derivative. wikipedia.org

Saponification and Decarboxylation: The resulting ester is hydrolyzed (saponified) with a base like sodium hydroxide, followed by acidification to produce a carboxylic acid. chemicalbook.comorgsyn.org This acid is then heated to induce decarboxylation, removing the carboxyl group and yielding 7-chloro-4-hydroxyquinoline. chemicalbook.com

Chlorination: The final step involves converting the hydroxyl group at the 4-position into a chloro group. This is achieved through a nucleophilic substitution reaction using a chlorinating agent such as phosphorus oxychloride (POCl₃), yielding the final 4,7-dichloroquinoline product. wikipedia.orgchemicalbook.comorgsyn.org

While this specific sequence leads to the 4,7-isomer, the principles of building the quinoline core from an appropriately substituted aniline (B41778) are fundamental in heterocyclic chemistry.

Vilsmeier–Haack Reaction Applications

The Vilsmeier-Haack reaction is a versatile and important method for the formylation of electron-rich aromatic compounds and has been effectively adapted for the synthesis of 2-chloroquinoline (B121035) derivatives. ijsr.net This reaction utilizes a "Vilsmeier reagent," typically a chloroiminium ion formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijsr.net

In this context, the reaction involves the cyclization of N-arylacetamides (acetanilides). The acetanilide (B955) substrate reacts with the Vilsmeier reagent, leading to a cyclization and chlorination sequence that produces a 2-chloro-3-formylquinoline. researchgate.netresearchgate.netsemanticscholar.org The reaction is regioselective and is often facilitated by electron-donating groups on the N-arylacetamide. semanticscholar.org This method provides a direct route to 2-chloroquinolines that are functionalized with a reactive carbaldehyde group at the 3-position, which can be used for further derivatization.

| Substrate | Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| N-Arylacetamide (Acetanilide) | 1. Phosphorus oxychloride (POCl₃) 2. N,N-Dimethylformamide (DMF) | Vilsmeier Reagent (Chloroiminium ion) | 2-Chloro-3-formylquinoline | researchgate.net, researchgate.net |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a key strategy both for synthesizing chloroquinolines from precursors and for derivatizing them. The quinoline ring system is electron-deficient due to the electronegative nitrogen atom, which makes the carbon atoms, particularly at the C2 and C4 positions, susceptible to nucleophilic attack. semanticscholar.org

A critical application of SNAr in the synthesis of dichloroquinolines is the conversion of hydroxyl groups into chloro groups. Precursors such as 2,7-dihydroxyquinoline can be treated with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to replace the hydroxyl moieties with chlorine atoms. orgsyn.orgresearchgate.net This reaction proceeds via an addition-elimination mechanism, where the hydroxyl group is first converted into a better leaving group before being displaced by a chloride ion. youtube.comlibretexts.org

Conversely, once a dichloroquinoline is formed, the chlorine atoms themselves can be selectively replaced by other nucleophiles. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C7 position, allowing for regioselective functionalization of the molecule. mdpi.com

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally sustainable. These advanced approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Green Chemistry and Sustainable Synthesis Methods

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to address the drawbacks of classical methods, which often involve hazardous reagents, harsh conditions, and significant waste production. researchgate.net Sustainable approaches include the use of safer, recyclable solvents like ionic liquids, and the application of alternative energy sources such as microwave irradiation. researchgate.netnih.gov These methods can lead to higher yields, shorter reaction times, and simpler product purification compared to conventional protocols. nih.gov For instance, microwave-assisted synthesis has been shown to be a powerful technique for promoting reactions in quinoline chemistry. researchgate.netasianpubs.org

Ultrasound Irradiation in Synthesis

The use of ultrasound irradiation (sonochemistry) has emerged as an effective green technique for accelerating chemical reactions. semanticscholar.org In the synthesis of quinoline derivatives, ultrasound has been shown to significantly improve reaction rates and yields. tandfonline.comnih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized hot spots with extreme temperatures and pressures.

This intense energy input enhances mass transfer and accelerates the reaction. For example, nucleophilic substitution reactions on 4,7-dichloroquinoline to produce various derivatives have been performed in an ultrasonic bath. semanticscholar.orgtandfonline.com This technique fulfills several goals of green and sustainable chemistry by reducing reaction times from hours to minutes and often leading to cleaner products with higher purity compared to traditional thermal methods. tandfonline.com

| Reaction Type | Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution on Dichloroquinoline | Conventional Heating (Reflux) | Several hours | Established, widely used | future-science.com |

| Ultrasound Irradiation | 30-40 minutes | Rapid reaction, higher yields, energy efficient, cleaner products | tandfonline.com, semanticscholar.org |

Brønsted Acid Catalysis

Brønsted acids are effective catalysts for the synthesis of quinoline rings via the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. wikipedia.orgnih.gov This methodology is renowned for its efficiency and versatility in creating polysubstituted quinolines. nih.gov The reaction can be promoted by various acid catalysts, including toluenesulfonic acid and trifluoroacetic acid, which facilitate the key condensation and subsequent cyclodehydration steps. wikipedia.org

While specific examples detailing the Brønsted acid-catalyzed synthesis of this compound derivatives are not extensively documented, the general applicability of the Friedländer synthesis allows for a proposed pathway. A suitable precursor, such as a 2-amino-4-chlorophenyl ketone, could react with a ketone or aldehyde in the presence of a Brønsted acid catalyst like triethylammonium (B8662869) hydrogen sulfate (B86663) to yield a substituted this compound derivative. nih.gov The use of ionic liquids as Brønsted acid catalysts under solvent-free conditions represents a green and efficient approach to this classic reaction. nih.govnih.gov

Click Chemistry for Derivatization

Click chemistry provides a powerful tool for the derivatization of heterocyclic compounds, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent example. sigmaaldrich.com This reaction forms a stable 1,2,3-triazole ring, effectively linking the quinoline scaffold to another molecule. semanticscholar.orgresearchgate.net This technique is widely used to generate molecular hybrids for pharmaceutical research. tandfonline.com

The derivatization of dichloroquinoline isomers using this method is well-established, particularly for the 4,7-dichloroquinoline scaffold. The general strategy involves two main steps:

Introduction of a reactive handle : A propargyl (alkyne) or azido (B1232118) group is first attached to the this compound core. This can be achieved, for instance, by nucleophilic substitution of one of the chloro groups with propargylamine (B41283) or sodium azide (B81097).

Cycloaddition Reaction : The resulting alkyne- or azide-functionalized this compound is then reacted with a complementary azide or alkyne in the presence of a copper(I) catalyst. future-science.com The catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. future-science.comresearchgate.net

The reaction is highly efficient and tolerates a wide variety of functional groups, making it a versatile method for creating diverse libraries of derivatives. sigmaaldrich.cominterchim.com

| Component | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Alkyne Substrate | Propargyl-functionalized quinoline | One of the click reaction partners. | future-science.com |

| Azide Substrate | Azide-functionalized molecule (e.g., 4-azidosulfonamides) | The complementary click reaction partner. | future-science.com |

| Solvent System | t-BuOH/H₂O | Commonly used solvent mixture for the reaction. | future-science.comresearchgate.net |

| Catalyst | CuSO₄·5H₂O | Source of copper for the catalytic cycle. | future-science.comresearchgate.net |

| Reducing Agent | Sodium ascorbate | Reduces Cu(II) to the active Cu(I) catalytic species. | future-science.comresearchgate.net |

| Temperature | ~50°C | Typical reaction temperature. | future-science.com |

Regioselective Functionalization Techniques, including C-H Activation

Regioselective functionalization of the this compound scaffold is crucial for synthesizing specific isomers and avoiding complex product mixtures. Modern techniques, particularly transition metal-catalyzed C-H activation, offer a direct route to functionalize the quinoline ring without pre-existing functional groups. nih.gov

Palladium-catalyzed reactions are particularly prominent in this area. nih.gov The selectivity of these reactions often depends on the electronic properties of the ring and the directing ability of existing substituents or a directing group transiently installed for the reaction. diva-portal.org For dichloroquinoline isomers, the chlorine atoms themselves influence the reactivity of adjacent C-H bonds. Palladium-catalyzed amination studies on various dichloroquinolines show that the reactivity of the C-Cl bond is position-dependent, with the chlorine at the C4 position being generally more reactive than one at C2. nih.gov

C-H activation strategies can target specific positions based on the catalyst and directing group employed. beilstein-journals.org For instance, a directing group at the N1 position can guide a metal catalyst to functionalize the C8 position. Without a directing group, functionalization often occurs at the most electronically accessible or least sterically hindered positions.

An alternative approach involves base-controlled regioselective metalation. researchgate.net The use of specific lithium or mixed lithium-magnesium amide bases can selectively deprotonate a specific C-H bond on the quinoline ring. The resulting organometallic intermediate can then be trapped with various electrophiles to install a wide range of functional groups in a highly regioselective manner. researchgate.net

N-Oxidation Reactions

The oxidation of the quinoline nitrogen to form a quinoline N-oxide is a key transformation that activates the heterocyclic ring for subsequent functionalization. mdpi.comresearchgate.net This reaction enhances the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack and facilitating C-H activation reactions. nih.govrsc.org

The synthesis of the N-oxide is typically achieved using peroxy acids, with meta-chloroperbenzoic acid (m-CPBA) being a common reagent. mdpi.com The reaction is generally high-yielding and proceeds under mild conditions, often at room temperature in a chlorinated solvent like chloroform. mdpi.com An alternative green method involves using a mixture of acetic acid and 30% hydrogen peroxide. mdpi.com The resulting this compound N-oxide can then serve as a versatile intermediate for further synthetic modifications. researchgate.net

| Reagent System | Typical Solvent | Typical Conditions | Reference |

|---|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | Chloroform (CHCl₃) | Room temperature, 5 hours | mdpi.com |

| 30% Hydrogen peroxide (H₂O₂) / Acetic acid | N/A (Acetic acid acts as solvent/reagent) | 70°C, 1 hour | mdpi.com |

Synthesis of Key this compound Intermediates and Analogs

This compound-3-carbaldehyde (B1600441)

This compound-3-carbaldehyde is a valuable synthetic intermediate, and its preparation is most effectively achieved through the Vilsmeier-Haack reaction. ijsr.netresearchgate.net This one-pot reaction transforms an N-arylacetamide into a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative. rsc.orgnih.gov

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species reacts with an acetanilide precursor. To obtain the 2,7-dichloro derivative, the starting material is N-(3-chlorophenyl)acetamide. The reaction involves a sequence of formylation, chlorination, and intramolecular cyclization to build the final quinoline structure. researchgate.net The resulting aldehyde can be isolated after aqueous workup. nih.gov

| Component | Reagent | Role | Reference |

|---|---|---|---|

| Substrate | N-(3-chlorophenyl)acetamide | Provides the benzene (B151609) ring and nitrogen for the quinoline core. | ijsr.netnih.gov |

| Vilsmeier Reagent Precursors | Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) | React to form the electrophilic chloroiminium salt responsible for formylation and cyclization. | nih.govwikipedia.org |

| Reaction Conditions | Heating (e.g., 90°C for 9 hours) | Drives the reaction to completion. | nih.gov |

| Workup | Pouring into crushed ice | Hydrolyzes the iminium intermediate to the final aldehyde. | ijsr.netnih.gov |

This compound-3-carbonitrile (B119050)

The corresponding carbonitrile, this compound-3-carbonitrile, can be synthesized directly from the this compound-3-carbaldehyde. A reported method for this transformation on a similar 2-chloroquinoline-3-carbaldehyde substrate involves treatment with aqueous ammonia (B1221849) in the presence of an oxidizing agent. nih.gov

In this conversion, ceric ammonium (B1175870) nitrate (B79036) is used as the oxidant. The reaction likely proceeds through the formation of an intermediate imine from the aldehyde and ammonia, which is then oxidized to the nitrile. This provides a direct and efficient two-step route to the 3-carbonitrile derivative starting from the N-(3-chlorophenyl)acetamide precursor. nih.gov

This compound-3-carboxamide

The synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide, an intermediate in the aforementioned process, involves the reaction of 4,7-dichloroquinoline 1-oxide with benzonitrile (B105546) in the presence of concentrated sulfuric acid. mdpi.com The reaction mixture is heated to 70°C for 24 hours to yield the desired C2-amidated product. mdpi.com

A plausible reaction mechanism for this C2-amidation involves the formation of a Reissert-type intermediate. mdpi.com The N-oxide is activated by the acid, allowing for nucleophilic attack by benzonitrile. Subsequent intramolecular rearrangement and rearomatization lead to the formation of the N-(quinolin-2-yl)benzamide. mdpi.com

While this methodology has been successfully applied to the 4,7-dichloroquinoline scaffold, its direct applicability for the synthesis of this compound-3-carboxamide would require further investigation and adaptation, particularly concerning the introduction of the carboxamide group at the C3 position.

Other Halogenated Quinoline Derivatives (e.g., 4,7-Dichloroquinoline)

4,7-Dichloroquinoline is a significant halogenated quinoline derivative, primarily utilized as a precursor in the synthesis of various antimalarial drugs. nih.govnih.govacs.org Several synthetic routes for its preparation have been established.

One common industrial method involves the chlorination of 7-chloro-4-hydroxyquinoline. nih.gov This transformation is typically achieved using phosphoryl chloride (POCl₃) as the chlorinating agent. nih.gov The reaction involves heating 7-chloro-4-hydroxyquinoline in diphenyl ether, followed by the addition of POCl₃ and further heating. nih.gov The product is then isolated through extraction and neutralization. nih.gov

An alternative and robust process for the commercial production of 4,7-dichloroquinoline starts from meta-chloroaniline and diethoxymethylene malonate. nih.govacs.org This multi-step synthesis involves the following key transformations:

Condensation of meta-chloroaniline with diethoxymethylene malonate. nih.gov

Cyclization of the resulting intermediate to form a quinoline ester. nih.gov

Saponification of the ester to the corresponding carboxylic acid. nih.gov

Decarboxylation of the quinoline acid. nih.gov

Chlorination using POCl₃ to yield 4,7-dichloroquinoline. nih.gov

The synthesis of various other 7-chloroquinoline (B30040) derivatives has been achieved through nucleophilic substitution reactions of 4,7-dichloroquinoline. For instance, reaction with amines such as o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole under ultrasound irradiation provides a rapid and efficient method for the synthesis of new 7-chloroquinoline derivatives. tandfonline.com Additionally, functionalization of the 7-chloroquinoline scaffold can be achieved through magnesiation using mixed lithium-magnesium reagents, allowing for the introduction of various electrophiles. durham.ac.uk

Reactivity and Reaction Mechanisms of 2,7 Dichloroquinoline

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the quinoline (B57606) ring system is significantly influenced by the presence of two chlorine atoms in 2,7-dichloroquinoline. The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified by the chloro substituent at the C2 position. Conversely, the chlorine atoms at positions 2 and 4 of the quinoline nucleus are susceptible to nucleophilic substitution.

In nucleophilic aromatic substitution (SNAr) reactions, the C2 and C4 positions of the quinoline ring are activated due to the electron-withdrawing effect of the nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate. Generally, the C4 position is more reactive than the C2 position towards nucleophiles. However, in this compound, the presence of a chlorine atom at C2 makes it a viable site for nucleophilic attack. For instance, studies on related dichloroquinolines have shown that the chlorine at the C2 position can be displaced by various nucleophiles. The reactivity of the C2 position can be influenced by the nature of the nucleophile and the reaction conditions. For example, hydrazination of 2,4-dichloro-8-methylquinoline (B1596889) has shown that the C2-chloro group is less reactive towards this particular nucleophilic displacement compared to the C4-chloro group. mdpi.com However, replacement of the C2-chloro group with an ethylthio group in the same molecule enabled subsequent hydrazinolysis at that position, highlighting the role of the leaving group in such substitution reactions. mdpi.com

The chlorine atom at the C7 position on the carbocyclic ring is generally less reactive towards nucleophilic substitution compared to the chlorine at the C2 position, as it is not directly activated by the ring nitrogen. Its substitution typically requires more forcing conditions or the use of metal catalysis.

Metal-Catalyzed Coupling Reactions

The chlorine atoms at both the C2 and C7 positions of this compound serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex functionalized quinoline derivatives.

Sonogashira Coupling: This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for introducing alkynyl moieties. In dihalogenated quinolines, the regioselectivity of the Sonogashira coupling is a key consideration. The C2 position of the quinoline ring is generally more reactive towards oxidative addition to the palladium(0) catalyst than positions on the benzene (B151609) ring due to the electronic influence of the adjacent nitrogen atom. beilstein-journals.org For example, in the Sonogashira coupling of 2,4-dichloroquinoline, alkynylation occurs selectively at the C2 position. beilstein-journals.orglibretexts.org This selectivity is attributed to the higher electrophilicity of the C2 carbon. A similar regioselectivity would be expected for this compound, allowing for the selective functionalization of the C2 position with various alkynes.

Suzuki Coupling: The Suzuki coupling, which involves the reaction of an organoboron compound with a halide, is another important palladium-catalyzed reaction for C-C bond formation. Similar to the Sonogashira coupling, the differential reactivity of the C2 and C7 positions can be exploited for selective functionalization. The more reactive C2-Cl bond would be expected to undergo Suzuki coupling under milder conditions than the C7-Cl bond. This stepwise functionalization allows for the introduction of different aryl or vinyl groups at each position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.orgjk-sci.comlibretexts.org It allows for the reaction of aryl halides with a wide range of primary and secondary amines. For this compound, this reaction provides a direct route to 2-amino-7-chloroquinolines or 2,7-diaminoquinolines, depending on the stoichiometry and reaction conditions. The use of sterically hindered phosphine (B1218219) ligands is often crucial for achieving high yields and functional group tolerance in these reactions. jk-sci.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.orgmdpi.comuwindsor.canih.gov This reaction can be used to introduce vinyl groups at the C2 and/or C7 positions of this compound. The regioselectivity would again favor reaction at the C2 position under controlled conditions.

Formation of Schiff's Bases and Cycloaddition Reactions

The functionalization of this compound through substitution or coupling reactions can introduce reactive groups that can participate in subsequent transformations, such as the formation of Schiff bases and cycloaddition reactions.

Schiff's Bases: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. ekb.eg If this compound is first functionalized to introduce an amino group (e.g., via Buchwald-Hartwig amination) or a carbaldehyde group, these derivatives can then be used to form Schiff bases. For example, a 2-amino-7-chloroquinoline derivative could react with various aldehydes to yield a series of Schiff bases with the imine functionality at the C2 position. Similarly, a This compound-3-carbaldehyde (B1600441) derivative can react with primary amines to form the corresponding Schiff bases. researchgate.net These reactions are typically catalyzed by acid or base and involve the formation of a carbinolamine intermediate followed by dehydration. ekb.eg

Cycloaddition Reactions: Quinoline derivatives can participate in cycloaddition reactions, leading to the formation of more complex polycyclic systems. For instance, the Huisgen [3+2] cycloaddition, a type of click chemistry reaction, can be utilized. future-science.com If an azide (B81097) or an alkyne functionality is introduced onto the this compound scaffold (e.g., via nucleophilic substitution or Sonogashira coupling, respectively), it can then undergo a copper(I)-catalyzed cycloaddition with a corresponding reaction partner to form a triazole ring. future-science.com This approach allows for the modular synthesis of complex quinoline-triazole hybrids.

Spectroscopic Characterization and Elucidation of Reaction Pathways

The structural elucidation of this compound and its reaction products relies heavily on a combination of spectroscopic techniques. These methods are also invaluable for monitoring reaction progress and understanding reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms in this compound and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons on the quinoline core. The chemical shifts and coupling patterns of these protons are indicative of their positions on the ring. For example, the protons on the pyridine ring (H3, H4) would appear at different chemical shifts from those on the benzene ring (H5, H6, H8). The substitution of the chlorine atoms during reactions leads to predictable changes in the ¹H NMR spectrum, such as the disappearance of a proton signal and the appearance of new signals corresponding to the introduced substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about each carbon atom in the molecule. The carbons attached to the chlorine atoms (C2 and C7) would exhibit characteristic chemical shifts. Upon substitution, the chemical shift of the carbon atom at the reaction site will change significantly, providing clear evidence of the transformation.

| Predicted ¹H NMR Data for this compound | Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) |

| 8.19 | d | 151.7 |

| 7.95 | d | 148.5 |

| 7.75 | d | 136.2 |

| 7.42 | dd | 128.5 |

| 7.37 | d | 127.6 |

| 127.3 | ||

| 126.9 | ||

| 125.8 | ||

| 122.9 | ||

| Data is based on predicted spectra and may vary from experimental values. ichemical.com |

Mass Spectrometry for Fragmentation Mechanism Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. whitman.edulibretexts.orgmiamioh.edu For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (197.0 g/mol for the ³⁵Cl isotopes). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can help elucidate the structure of reaction products and understand reaction pathways. nih.gov The fragmentation of chloroquinoline derivatives often involves the loss of chlorine atoms, as well as cleavage of the quinoline ring system. nih.govresearchgate.net The specific fragmentation pathways can provide valuable information for the structural characterization of novel derivatives.

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the quinoline ring, as well as C-Cl stretching vibrations. When this compound is converted into derivatives, new characteristic bands will appear in the IR spectrum. For example, the formation of a Schiff base would introduce a strong C=N stretching band.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system has a characteristic UV absorption spectrum. Modifications to the quinoline core through substitution reactions will alter the electronic structure and, consequently, the UV-Vis spectrum. This technique is useful for confirming the formation of new derivatives and for studying their photophysical properties. For comparison, the UV-Vis spectrum of 4,7-dichloroquinoline (B193633) shows absorption maxima at specific wavelengths, and similar patterns would be expected for this compound, with potential shifts depending on the substitution pattern. nist.gov

Advanced Computational and Theoretical Studies of 2,7 Dichloroquinoline

Quantum Chemical Methods in Elucidating Molecular Properties and Reactivity

Quantum chemical methods are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2,7-dichloroquinoline. niscpr.res.in These methods, by solving the Schrödinger equation, provide insights into molecular properties that are difficult to determine experimentally. niscpr.res.in

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of quinoline (B57606) derivatives. mdpi.comthescipub.com DFT calculations are employed to optimize molecular geometries, determine electronic charge distributions, and analyze frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding molecular reactivity. mdpi.comnih.gov

For instance, DFT has been used to confirm the geometry of metal complexes involving chloroquinoline ligands, showing good agreement between calculated and experimental structures. nih.gov In a study on a pyrazoloquinoline derivative synthesized from This compound-3-carbaldehyde (B1600441), DFT calculations were used to evaluate the energetic features of various noncovalent interactions, such as hydrogen and halogen bonds, that dictate the crystal packing. exlibrisgroup.com Similarly, calculations on other chloroquinoline derivatives, like 2-chloro-7-methylquinoline-3-carbaldehyde, have utilized the B3LYP/6-311++G(d,p) level of theory to investigate stable conformers and their energy differences. dergipark.org.tr The consistency of DFT in predicting bond lengths, such as the C-Cl bond in related structures, further validates its application in studying halogenated quinolines. vulcanchem.com

Computational Studies on Protonation Sites and Fragmentation Pathways

Mass spectrometry is a key analytical technique for characterizing novel compounds, and computational chemistry provides essential support in interpreting the resulting data. Theoretical calculations are used to predict the most likely sites of protonation on a molecule and to elucidate its subsequent fragmentation patterns upon collision-induced dissociation (CID). nih.govnih.gov

Studies on the isomeric 4,7-dichloroquinoline (B193633) (DCQ) and its derivatives have demonstrated the power of this combined approach. nih.govresearchgate.net DFT calculations have been employed to determine the gas-phase protonation sites and rationalize the complex fragmentation mechanisms observed in electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov Research has highlighted the need to distinguish between the thermodynamically favored protonation site (often the quinolinic nitrogen) and the dissociative protonation site, which is the site that actually triggers fragmentation. nih.gov This understanding is critical for the accurate structural elucidation of new derivatives. nih.govnih.gov

In Silico Modeling for Drug-Likeness and Pharmacokinetic Prediction

In silico modeling plays a pivotal role in modern drug discovery by predicting the pharmacological potential of new chemical entities before their synthesis, thereby saving time and resources. These computational tools estimate a compound's drug-likeness and its pharmacokinetic profile.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the drug-likeness of a compound. Various online tools and software, such as SwissADME and pkCSM, are used to calculate key physicochemical descriptors based on a molecule's structure. niscpr.res.insemanticscholar.org These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's rules. semanticscholar.orgscielo.br

For derivatives of 7-chloroquinolines, in silico ADME studies are common. semanticscholar.orgmdpi.comsemanticscholar.org Predictions typically include parameters such as molecular weight (MW), lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). semanticscholar.orgscielo.br For example, studies on various 7-chloroquinoline (B30040) derivatives have shown that many compounds adhere to Lipinski's rule, suggesting good potential for oral bioavailability. scielo.brsemanticscholar.org However, some derivatives may show poor water solubility or high TPSA values, which could compromise absorption. semanticscholar.org These predictive models allow for the early identification of potential pharmacokinetic hurdles.

Table 1: Predicted In Silico ADME Properties for Representative 7-Chloroquinoline Derivatives

| Compound Type | Lipinski's Rule Violations | TPSA (Ų) | GI Absorption | BBB Permeant | Key Findings | Source(s) |

|---|---|---|---|---|---|---|

| 7-chloroquinoline-sulphonamides | 0-1 | < 140 | High | - | Compounds possess desirable drug-like properties for good bioavailability. | rsc.org |

| (7-chloroquinolin-4-ylthio)alkylbenzoates | - | > 140 (most) | Poor (predicted) | - | High TPSA values suggest poor absorption or permeation for most derivatives. | semanticscholar.org |

| 7-chloroquinoline-piperazine derivatives | 0 | - | - | - | Compounds fully agree with Lipinski's rule of five. | semanticscholar.org |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 0 | - | Good | - | Acceptable hydrophilic-lipophilic balance (cLogP 3.16-3.89). | auckland.ac.nz |

Molecular Docking Studies and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. researchgate.net It is widely used to understand potential mechanisms of action and to estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. researchgate.netsemanticscholar.org

Derivatives of this compound have been investigated as inhibitors for various biological targets using molecular docking. In one study, derivatives of This compound-3-carbaldehyde were docked into the ATP-binding pocket of Pim-1 kinase. vulcanchem.com The simulations revealed key interactions, such as hydrogen bonding between the aldehyde oxygen and the residue Lys67, and hydrophobic interactions involving the dichloro-substituted ring with Val52 and Ala65. vulcanchem.com In another study, This compound-3-carbonitrile (B119050) and its carboxamide derivative were docked against E. coli DNA gyrase B, showing favorable binding energies. researchgate.netsemanticscholar.org These studies demonstrate how in silico docking can rationalize biological activity and guide the design of more potent inhibitors.

Table 2: Molecular Docking Studies of this compound Derivatives

| Derivative | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interactions | Source(s) |

|---|---|---|---|---|---|

| This compound-3-carbaldehyde derivatives | Pim-1 Kinase | 4DTK | Not specified (rationalized nanomolar affinity) | H-bond with Lys67; hydrophobic interactions with Val52, Ala65 | vulcanchem.com |

| This compound-3-carboxamide | E. coli DNA gyrase B | - | -6.4 | - | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli DNA gyrase B | - | -6.6 | - | researchgate.net |

| Pyrazoloquinoline from this compound-3-carbaldehyde | Urease | - | - | Key binding interactions revealed with vital residues inside the binding pocket. | exlibrisgroup.com |

Analysis of Coordination Chemistry and Metal Complexes

The quinoline ring system, particularly the nitrogen atom, is an effective ligand for coordinating with metal ions, forming stable metal complexes. rsc.orgwikipedia.org The study of these complexes is significant as coordination to a metal can alter the biological activity and physicochemical properties of the parent ligand. tandfonline.com

While specific studies on this compound are limited, research on the isomeric 4,7-dichloroquinoline and other dichlorinated quinolines provides significant insight into the expected coordination behavior. For example, large crystals of a binuclear copper(II) bromide complex with 4,7-dichloroquinoline, [Cu(4,7-dichloroquinoline)₂Br₂]₂, have been synthesized and studied. researchgate.net X-ray crystallography and quantum chemical analysis revealed a distorted square pyramidal coordination geometry around each copper center. researchgate.net

In other work, the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with transition metal dimers resulted in the unexpected formation of metal complexes with a quinoline-ortho-quinone ligand. rsc.orgrsc.org The proposed mechanism involves the initial bidentate coordination of the quinoline ligand to the metal, which activates the molecule for subsequent reactions. rsc.org Similarly, copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones have been synthesized and characterized, with spectral and DFT results suggesting a distorted tetrahedral coordination geometry where the metal binds through the endocyclic nitrogen of the quinoline ring. nih.gov These studies underscore the rich coordination chemistry of dichlorinated quinolines and the synergistic use of experimental and computational methods for their characterization. nih.govresearchgate.net

Ligand Field Theory and Electronic Effects

Ligand field theory (LFT), an extension of molecular orbital theory, is instrumental in describing the electronic structure and bonding in coordination complexes. wikipedia.orglibretexts.org While detailed LFT studies focusing specifically on this compound as a ligand are not extensively documented, research on structurally similar quinoline derivatives, particularly in metal complexes, offers significant insights into its potential electronic behavior.

A comprehensive study on a dimeric copper complex with the isomeric 4,7-dichloroquinoline, [Cu(4,7-dichloroquinoline)₂Br₂]₂, reveals how the quinoline ligand influences the electronic properties of the metal center. researchgate.net In this complex, the ligand's electronic states are relatively high in energy compared to the metal's d-orbitals. researchgate.net This arrangement leads to the formation of antibonding orbitals with considerable ligand-like character and facilitates a partial transfer of electronic charge from the coordinated halogen atoms to the copper ion. researchgate.net Such findings suggest that the complex resides on the borderline between main group and transition metal chemistry, with the ligand orbitals making non-negligible contributions to the frontier orbitals. researchgate.net This behavior, where the ligand actively participates in the electronic structure beyond simple donation, is termed an "inverted ligand field." researchgate.net Given the structural and electronic similarities, this compound, when acting as a ligand, is predicted to exhibit analogous effects, influencing the redox properties and stereochemistry of metal centers through both sigma-donating capabilities of its nitrogen lone pair and the π-system of the quinoline ring. wikipedia.orglibretexts.org

Computational methods like Density Functional Theory (DFT) are used to explore the electronic effects within the molecule itself. uni-muenchen.debohrium.com These studies focus on parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. longdom.org For instance, in related [(7-chloroquinolin-4-yl)amino]acetophenone copper complexes, the HOMO-LUMO gap was calculated to be around 3.8-3.9 eV, indicating high chemical activity. longdom.org Similar DFT calculations on derivatives of this compound are essential for understanding how the positions of the chloro-substituents modulate the electron distribution, reactivity, and potential as a ligand. uni-muenchen.de The electron-withdrawing nature of the chlorine atoms is expected to influence the electron density across the quinoline ring, impacting its interaction with other molecules and metal ions. acs.org

Table 1: Theoretical Concepts in the Study of Dichloroquinoline Complexes

| Theoretical Concept | Description | Relevance to Dichloroquinoline | Key Findings from Analogs |

|---|---|---|---|

| Ligand Field Theory (LFT) | A model describing the electronic structure of coordination compounds, combining aspects of crystal field and molecular orbital theories. wikipedia.orglibretexts.org | Explains how this compound as a ligand interacts with metal d-orbitals, affecting the complex's properties. | In a Cu(II) complex with 4,7-dichloroquinoline, the ligand contributes significantly to frontier orbitals, creating a borderline case of an "inverted ligand field". researchgate.net |

| Frontier Molecular Orbitals (FMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. | The HOMO-LUMO energy gap helps determine the chemical reactivity, stability, and electronic transition properties of this compound. longdom.org | Related chloroquinoline complexes show HOMO-LUMO gaps that correlate with high chemical activity. longdom.org |

| Electronic Effects | The influence of substituents (like chlorine) on the electron density distribution and reactivity of the molecule. | The two chlorine atoms act as electron-withdrawing groups, modulating the reactivity at different positions on the quinoline ring. uni-muenchen.deacs.org | Hammett plot analysis on quinoline N-oxides shows that electronic effects significantly influence reaction rates at specific sites. acs.org |

Intermolecular Interactions and Halogen Bonds

The supramolecular assembly and crystal packing of this compound and its derivatives are governed by a complex interplay of non-covalent interactions. researchgate.netexlibrisgroup.com Computational studies have been vital in identifying and quantifying these forces, which include hydrogen bonds, π-interactions, and, notably, halogen bonds. researchgate.netresearchgate.net

A halogen bond is a highly directional, non-covalent interaction where a region of positive electrostatic potential (known as a σ-hole) on a halogen atom attracts a nucleophilic region on an adjacent molecule. researchgate.netsemanticscholar.org In this compound derivatives, the chlorine atoms can act as halogen bond donors. researchgate.netexlibrisgroup.com Computational and crystallographic studies on a pyrazoloquinoline derivative synthesized from this compound-3-carbaldehyde identified the presence of Cl···O halogen bonds, which were crucial in defining the structural topology of the crystal. researchgate.netexlibrisgroup.com

Beyond halogen bonding, a variety of other intermolecular forces are at play. These synergistic interactions include:

Hydrogen Bonding : Conventional and non-conventional hydrogen bonds like C–H···O and C–H···N are frequently observed, linking molecules into larger networks. researchgate.netexlibrisgroup.comrasayanjournal.co.in

π-Interactions : The aromatic rings of the quinoline system participate in several types of π-contacts, such as π···π stacking, Cl···π interactions, and C–H···π interactions. researchgate.netexlibrisgroup.com

Advanced computational techniques are employed to analyze these weak interactions in detail. numberanalytics.com Hirshfeld surface analysis is used to visualize and quantify intermolecular contacts in the crystal. researchgate.netexlibrisgroup.com Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, often based on DFT calculations, are used to characterize and evaluate the energetic features of these π-stacking and halogen bonding contacts. researchgate.netexlibrisgroup.comnumberanalytics.com A Cambridge Structural Database (CSD) survey of chlorinated quinolines highlighted that C–H···Cl interactions are significant, occurring with a frequency comparable to C–H···O interactions and playing a key role in molecular packing. rasayanjournal.co.in

Table 2: Observed Non-Covalent Interactions in this compound Derivatives

| Interaction Type | Description | Example Compound Context | Computational Method of Analysis |

|---|---|---|---|

| Halogen Bond (Cl···O) | An attractive force between the electrophilic region of a chlorine atom and an oxygen atom. researchgate.netexlibrisgroup.com | Methyl 2-(7-chloro-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate | DFT, QTAIM, NCIPlot researchgate.netexlibrisgroup.com |

| Hydrogen Bond (C–H···N) | A hydrogen bond formed between a carbon-bound hydrogen and a nitrogen atom. researchgate.netexlibrisgroup.com | Methyl 2-(7-chloro-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate | Hirshfeld Analysis, DFT researchgate.netexlibrisgroup.com |

| Hydrogen Bond (C–H···O) | A hydrogen bond formed between a carbon-bound hydrogen and an oxygen atom. researchgate.netexlibrisgroup.com | Methyl 2-(7-chloro-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate | Hirshfeld Analysis, DFT researchgate.netexlibrisgroup.com |

| π-Stacking (π···π) | An attractive, non-covalent interaction between aromatic rings. researchgate.netexlibrisgroup.com | Methyl 2-(7-chloro-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate | QTAIM, NCIPlot researchgate.netexlibrisgroup.com |

| Halogen-π (Cl···π) | Interaction between a chlorine atom and the π-electron cloud of an aromatic ring. researchgate.netexlibrisgroup.com | Methyl 2-(7-chloro-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate | Hirshfeld Analysis, DFT researchgate.netexlibrisgroup.com |

| C–H···π Interaction | An interaction between a C-H bond and a π-system. researchgate.netexlibrisgroup.com | Methyl 2-(7-chloro-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate | Hirshfeld Analysis, DFT researchgate.netexlibrisgroup.com |

Applications and Biological Activity of 2,7 Dichloroquinoline Derivatives

Medicinal Chemistry Applications

Derivatives of 2,7-dichloroquinoline are recognized for their broad pharmacological potential, including antimicrobial and antimalarial properties. future-science.comsemanticscholar.org The versatility of the quinoline (B57606) ring system allows for structural modifications that can enhance their therapeutic efficacy. future-science.comrsc.org

Antimicrobial Activities

The antimicrobial effects of this compound derivatives have been demonstrated against a variety of pathogens, including bacteria and fungi. biosynth.com These compounds represent a promising class of molecules for the development of new antimicrobial drugs. preprints.org

Several novel 7-chloroquinoline (B30040) derivatives, including those derived from this compound, have been synthesized and evaluated for their antibacterial properties. semanticscholar.orgresearchgate.net For instance, a series of compounds derived from This compound-3-carbaldehyde (B1600441) displayed notable activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.net

In one study, This compound-3-carbonitrile (B119050) (a derivative) showed good activity against Staphylococcus aureus and Pseudomonas aeruginosa with an inhibition zone of 11.00 ± 0.03 mm. semanticscholar.orgresearchgate.net Another derivative, this compound-3-carboxamide, was effective against Escherichia coli with an inhibition zone of 11.00 ± 0.04 mm. semanticscholar.orgresearchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. researchgate.net Molecular docking studies have suggested that compounds such as this compound-3-carboxamide exhibit a strong binding affinity for E. coli DNA gyrase B. researchgate.net

The antibacterial activity of these compounds is often influenced by the nature of the substituents on the quinoline ring. For example, the introduction of different functional groups can modulate their efficacy against specific bacterial strains. semanticscholar.orgresearchgate.net

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 |

| This compound-3-carbonitrile | Pseudomonas aeruginosa | 11.00 ± 0.03 |

| This compound-3-carboxamide | Escherichia coli | 11.00 ± 0.04 |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | 11.00 ± 0.02 |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | 12.00 ± 0.00 |

Derivatives of this compound have also been investigated for their antifungal potential. future-science.combiosynth.com Research has shown that certain structural modifications of the quinoline scaffold can lead to compounds with significant activity against various fungal species. sciforum.netresearchgate.net

For example, new 7-chloroquinoline sulphonamide derivatives synthesized from 4,7-dichloroquinoline (B193633) demonstrated strong antifungal activity against Penicillium simplicissimum and Aspergillus niger. ajol.infoajol.info One particular compound in this series showed a notable inhibition zone diameter of 28 mm against these fungi, outperforming the standard antifungal drug fluconazole. ajol.infoajol.info Styrylquinoline derivatives containing the 5,7-dichloroquinoline-8-ol backbone have also been evaluated, though they showed moderate activity against Candida species. sciforum.net The acetylation of the hydroxyl group in these derivatives was found to decrease their antifungal efficacy. sciforum.net

The antiviral potential of quinoline derivatives has been explored, with some compounds showing promising activity against viruses like the Dengue virus (DENV). mdpi.comnih.gov Although direct studies on this compound are limited in this context, related 4,7-dichloroquinoline derivatives have demonstrated significant antiviral effects. nih.govresearchgate.net

One study reported that a 4,7-dichloroquinoline derivative significantly inhibited Dengue virus serotype 2 (DENV-2). nih.govresearchgate.net The compound was found to reduce the production of infective virions and impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. mdpi.comnih.gov This suggests that the quinoline scaffold could be a valuable starting point for the development of new antiviral agents against Dengue fever. mdpi.comnih.govtheses.fr The mechanism appears to involve the early stages of the viral life cycle, without direct virucidal activity. mdpi.comnih.gov

Antimalarial Drug Development

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a prominent example. future-science.comrsc.org Derivatives of this compound have been synthesized and evaluated as part of the ongoing effort to develop new and effective antimalarial agents, particularly against drug-resistant strains of the malaria parasite. researchgate.netasm.orgsemanticscholar.org

Several studies have highlighted the potential of this compound derivatives in combating Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.netasm.org New quinoline di-Mannich base compounds containing a 7-dichloroquinoline nucleus have shown greater ex vivo antimalarial activity than established drugs like chloroquine and pyronaridine (B1678541) against multidrug-resistant isolates of P. falciparum. researchgate.netasm.org

In one investigation, a 4,7-dichloroquinoline derivative exhibited significant growth inhibition of both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of P. falciparum. nih.gov The IC50 values were reported to be 6.7 nM for the CQ-sensitive strain and 8.5 nM for the CQ-resistant strain, which were lower than those of chloroquine itself. nih.gov Furthermore, new 3-substituted chloroquine derivatives, prepared from 4,7-dichloroquinoline, have also shown promising activity. scholaris.ca A 4-chlorobenzamido-CQ derivative was identified as a lead compound due to its activity against the resistant Dd2 strain. scholaris.ca

The development of hybrid molecules, combining the quinoline scaffold with other pharmacophores like sulfonamides and triazoles, is a promising strategy to overcome drug resistance. future-science.com These hybrid compounds often exhibit significant antimalarial activity with some showing IC50 values in the micromolar range against the 3D7 strain of P. falciparum. future-science.com

| Compound/Derivative | P. falciparum Strain | Activity (IC50) |

|---|---|---|

| 4,7-dichloroquinoline derivative | Chloroquine-sensitive (CQ-s) | 6.7 nM |

| 4,7-dichloroquinoline derivative | Chloroquine-resistant (CQ-r) | 8.5 nM |

| Chloroquine (control) | Chloroquine-sensitive (CQ-s) | 23 nM |

| Chloroquine (control) | Chloroquine-resistant (CQ-r) | 27.5 nM |

| 7-chloroquinoline-sulfonamide hybrids (various) | 3D7 | 1.49–13.49 μM |

Inhibition of Heme Polymerization

A crucial mechanism of action for many quinoline-based antimalarial drugs is the inhibition of heme polymerization. During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an insoluble, non-toxic crystal called hemozoin. Quinolines and their derivatives can interfere with this detoxification process. tandfonline.comderpharmachemica.com They are believed to form a complex with heme, preventing its polymerization into hemozoin. The resulting accumulation of free heme is toxic to the parasite, leading to its death. derpharmachemica.come-century.us

Derivatives of 7-chloroquinoline have been specifically studied for their ability to inhibit this process. Research has shown that these compounds can inhibit the formation of β-hematin (a synthetic form of hemozoin) in vitro. tandfonline.comderpharmachemica.com For instance, a series of 3-[(7-chloro-1-oxidoquinolin-4-ylamino)alkyl]-1,3-thiazolidin-4-ones, which are derivatives of 7-chloroquinoline, were found to inhibit β-hematin formation in a concentration-dependent manner. tandfonline.com The most active of these compounds displayed inhibitory concentration (IC50) values for β-hematin formation in the range of 0.35–0.43 μM. tandfonline.com This strongly suggests that their antimalarial action is targeted at the heme polymerization pathway. tandfonline.com

Similarly, other studies on 4-aminoquinoline (B48711) derivatives, which include the 7-chloroquinoline scaffold, have confirmed that these molecules inhibit β-hematin polymerization. asm.org The inhibitory concentrations for some of these derivatives were found to be in the range of 0.14 to 0.27 mM. asm.org This body of evidence underscores the importance of the 7-chloroquinoline nucleus in mediating the inhibition of heme polymerization, a key factor in their antimalarial efficacy. derpharmachemica.com

Structure-Activity Relationships in Antimalarial Efficacy

The effectiveness of this compound derivatives as antimalarial agents is closely tied to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that govern their potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The 7-chloro-4-aminoquinoline core is considered essential for antimalarial activity, particularly for the inhibition of β-hematin formation and for the accumulation of the drug at its target site within the parasite. derpharmachemica.com Modifications to the side chain attached to this core can significantly influence the drug's efficacy. For instance, the length of the spacer chain linking the quinoline core to other chemical moieties has been shown to be a critical factor. nih.govpsu.edu In a series of 4-aminoquinoline-containing 2-imidazolines, compounds with a longer four-carbon spacer were generally more active than those with shorter spacers. psu.edu

The nature of the substituents on the side chain also plays a vital role. The introduction of bulky and lipophilic groups can modulate the antimalarial activity. derpharmachemica.com In one study, derivatives with an aromatic ring system on the side chain were found to be active against both in vitro cultures of P. falciparum and in vivo models using P. yoelli. derpharmachemica.com Furthermore, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OMe) on an attached aromatic ring has been shown to increase antimalarial potential. mdpi.com

Anticancer and Cytotoxic Activities

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. semanticscholar.org

Numerous studies have documented the in vitro anticancer activity of this compound derivatives against several well-established cancer cell lines. These include MCF-7 (human breast adenocarcinoma), HCT-116 (human colon carcinoma), and HeLa (human cervical carcinoma). semanticscholar.orgtandfonline.comresearchgate.net

For example, a series of novel 7-chloroquinoline derivatives synthesized via ultrasound irradiation were screened for their antitumor activity against these three cell lines. semanticscholar.orgtandfonline.com Several of these compounds displayed notable cytotoxic effects. Specifically, certain derivatives showed high activity against all tested cell lines, with a particular selectivity towards MCF-7 cells. semanticscholar.orgresearchgate.net The IC50 values, which represent the concentration required to inhibit 50% of cell growth, for some of the most active compounds against MCF-7 cells were as low as 7.54 µM. researchgate.net Against HCT-116 cells, IC50 values for some derivatives were in the range of 21.41 to 27.26 µM. semanticscholar.orgtandfonline.com

Further research on Morita-Baylis-Hillman adducts hybridized with 7-chloroquinoline also revealed significant antiproliferative activity against MCF-7, HCT-116, and NCI-H292 (human lung mucoepidermoid carcinoma) cell lines. scielo.brresearchgate.net The most potent of these hybrids, particularly those with an ortho-nitro group, exhibited IC50 values as low as 4.60 µmol L-1. scielo.brresearchgate.net This highlights the potential of the 7-chloroquinoline scaffold in the development of new anticancer therapies.

Table 1: Cytotoxic Activity (IC50, µM) of Selected 7-Chloroquinoline Derivatives

| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | HeLa (Cervical Cancer) | Reference |

|---|---|---|---|---|

| Derivative 3 | 14.68 | 23.39 | 50.03 | semanticscholar.orgresearchgate.net |

| Derivative 9 | 7.54 | 21.41 | 21.41 | semanticscholar.orgresearchgate.net |

| Derivative 6 | - | 27.26 | - | semanticscholar.orgtandfonline.com |

| Derivative 8 | - | - | 51.67 | tandfonline.com |

Data sourced from studies on novel 7-chloroquinoline derivatives.

The cytotoxic activity of this compound derivatives is significantly influenced by the structural characteristics of their side chains, including the length of spacer chains and the nature of various substituents.

The length of the spacer chain that connects the quinoline core to other parts of the molecule has a clear impact on cytotoxicity. psu.edumdpi.com For instance, in a study of novel 4-aminoquinoline-containing 2-imidazolines, it was observed that compounds with a longer four-carbon spacer were generally more active than those with shorter two or three-carbon spacers. psu.edu Similarly, research on Morita-Baylis-Hillman adducts of 7-chloroquinoline showed that derivatives with a four-carbon spacer chain exhibited better activity than those with a two-carbon spacer, possibly due to increased conformational freedom. scielo.br

The type and position of substituents also play a crucial role. In one series of compounds, the presence of sulfur and nitrogen atoms in heterocyclic rings attached to the quinoline moiety was suggested to enhance selectivity towards MCF-7 breast cancer cells. semanticscholar.org Another study on sulfinyl and sulfonyl derivatives of 7-chloro-(4-thioalkylquinoline) found a correlation between the oxidation state of the sulfur atom, the spacer length, and cytotoxic activity. mdpi.com Furthermore, the introduction of a nitro group, particularly in the ortho position of an attached phenyl ring, led to a significant increase in cytotoxic potential against several cancer cell lines. scielo.brresearchgate.net These findings underscore the importance of carefully designing the side chain to optimize the anticancer properties of this compound derivatives.

Other Pharmacological Interests

Beyond their established antimalarial and emerging anticancer properties, derivatives of this compound have also shown promise as antileishmanial agents. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.

Several studies have investigated the in vitro activity of these compounds against different Leishmania species. mdpi.comscielo.brnih.gov In one study, a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were tested against Leishmania mexicana promastigotes. Three of the synthesized compounds exhibited promising activity, with IC50 values of 8.09 ± 1.47 µM, 8.46 ± 1.86 µM, and 5.67 ± 2.15 µM. mdpi.com These compounds were also found to induce the collapse of the parasite's mitochondrial membrane potential, suggesting a specific mechanism of action. mdpi.com

Another study focused on the condensation of 4,7-dichloroquinoline with tryptamine (B22526) and D-tryptophan methyl ester. nih.gov The resulting compounds were evaluated against four different species of Leishmania promastigotes. One of the derivatives, methyl 2-(7-chloroquinolin-4-ylamino)-3-(1H-indol-3-yl)propanoate, showed good activity against the tested Leishmania species. nih.gov

Furthermore, a computational screening of selenides derived from 7-chloro-quinoline predicted their potential as leishmanicidal agents against Leishmania amazonensis and Leishmania donovani. scielo.br Subsequent in vitro testing of the synthesized compounds confirmed that they were active and selective, with two compounds showing IC50 values of 5.67 and 10.81 µg/mL against L. amazonensis. scielo.br These findings highlight the potential of the this compound scaffold as a basis for the development of new treatments for leishmaniasis.

Antioxidant Properties

Several studies have highlighted the antioxidant potential of this compound derivatives. In one study, a series of novel 7-chloroquinoline derivatives were synthesized, and their radical scavenging activity was evaluated. researchgate.net Among the synthesized compounds, this compound-3-carbonitrile and this compound-3-carboxamide demonstrated the most potent antioxidant activity, with IC50 values of 2.17 and 0.31 µg/mL, respectively, which were comparable to the standard antioxidant ascorbic acid (IC50 of 2.41 µg/mL). researchgate.netsemanticscholar.org This suggests that the substitution pattern on the quinoline ring plays a crucial role in the antioxidant capacity of these compounds. researchgate.net

Another study synthesized a 4-phenoxyquinoline derivative, (E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline, from eugenol, a compound isolated from clove leaf oil. scientific.net This derivative also exhibited antioxidant activity. scientific.net The development of quinoline derivatives as antioxidants is a promising area of research, with potential applications in mitigating oxidative stress-related conditions. mdpi.comsmolecule.com

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, is crucial for synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal damage, implicating it in various neurodegenerative disorders. mdpi.com Consequently, the development of NMDA receptor antagonists is a significant area of therapeutic research. mdpi.comdntb.gov.ua

Quinoline derivatives have emerged as a promising scaffold for the design of NMDA receptor antagonists. mdpi.com For instance, introducing a chlorine atom at the 7-position of a quinoline scaffold, as seen in 7-chloro-kynurenic acid (7-CKA), enhances its antagonistic activity at NMDA receptors compared to its parent compound, kynurenic acid (KYNA). mdpi.com This highlights the importance of the chloro-substitution in modulating the pharmacological profile of these compounds. While direct studies on this compound's NMDA receptor antagonism are not extensively detailed in the provided results, the broader research on chloro-substituted quinolines suggests the potential of this scaffold in developing novel NMDA receptor antagonists. mdpi.comacs.org

Potential in Alzheimer's Disease Treatment

Alzheimer's disease (AD) is a progressive neurodegenerative disorder with a complex pathology. researchgate.net The multifaceted nature of AD has led to the development of multi-target-directed ligands (MTDLs), and quinoline derivatives have shown promise in this area. tandfonline.com Their potential therapeutic applications in AD stem from various mechanisms, including the inhibition of cholinesterases, modulation of amyloid-beta (Aβ) aggregation, and chelation of metal ions. researchgate.netgoogle.com

Several studies have explored the potential of quinoline derivatives in AD treatment. For example, a series of quinoline-O-carbamate derivatives were designed and evaluated as multifunctional agents for AD. tandfonline.com One compound, in particular, demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with anti-inflammatory and neuroprotective effects. tandfonline.com Another study reported on quinoline derivatives that selectively inhibit phosphodiesterase 5 (PDE5), an enzyme implicated in AD, and were able to rescue synaptic and memory defects in a mouse model of the disease. nih.gov

Furthermore, certain 4-aminoquinoline derivatives have shown an affinity for key targets in AD pathology, such as β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase. The ability of some quinoline derivatives to inhibit Aβ aggregation and chelate metal ions associated with the disease process further underscores their potential as therapeutic agents for AD. researchgate.netgoogle.com

Advanced Materials Science Applications

The unique electronic and photophysical properties of quinoline derivatives make them valuable in the field of advanced materials science. scbt.com These compounds serve as versatile building blocks for the creation of innovative materials such as dyes, polymers, and semiconductors. scbt.comnumberanalytics.com Halogenated quinolines, including this compound, are particularly useful as intermediates in the synthesis of functionalized materials. mdpi.comresearchgate.net The presence of chlorine atoms on the quinoline ring provides reactive sites for further chemical modifications, allowing for the tailoring of the molecule's properties for specific applications in materials science. smolecule.com

Environmental and Pest Control Applications

Larvicidal Activity against Mosquito Vectors (e.g., Aedes aegypti)

Mosquito-borne diseases represent a significant global health challenge. nih.govnih.gov The development of effective and environmentally conscious larvicides is a key strategy in mosquito control. Research has demonstrated the significant larvicidal properties of certain quinoline derivatives against mosquito vectors like Aedes aegypti, the primary carrier of dengue, Zika, and chikungunya viruses. nih.govnih.govscielo.org.co

A study on a synthesized 4,7-dichloroquinoline derivative revealed its potent larvicidal and pupicidal activity against Aedes aegypti. nih.govresearchgate.net The lethal toxicity for Aedes aegypti ranged from 5.016 µM/mL for first instar larvae to 10.669 µM/mL for pupae. nih.govnih.gov This indicates that these compounds are effective at different developmental stages of the mosquito. The larvicidal activity of various other quinoline derivatives against Aedes aegypti has also been reported, highlighting the potential of this class of compounds in vector control programs. thieme-connect.commdpi.com

Insecticidal Effects

Beyond their larvicidal properties, this compound derivatives have also been investigated for their broader insecticidal effects. The synthesis of various 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives from 4,7-dichloroquinoline has yielded compounds with notable insecticidal activity against agricultural pests such as Spodoptera frugiperda. usta.edu.co

One of the synthesized hybrids, 4-(4-methylphenyl)-1H-1,2,3-triazolyl-quinoline, was identified as the most active compound with a lethal dose (LD50) of 0.65 mg/g of the insect. usta.edu.co This demonstrates the potential of this compound as a precursor for developing new insecticidal agents for crop protection. The study also explored the antifeedant properties of these compounds, further expanding their potential applications in pest management. usta.edu.co

Future Directions in Applications Research

The quinoline scaffold, particularly the this compound framework, continues to be a fertile ground for medicinal chemistry research, with future investigations poised to expand its therapeutic potential. orientjchem.org The inherent versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. orientjchem.orgresearchgate.net Emerging research is focused on several key areas, including the development of novel therapeutic agents through sophisticated design strategies, the exploration of new biological targets, and the application of innovative synthetic methodologies.

Future research will likely concentrate on leveraging computational methods and rational drug design to create next-generation this compound derivatives. orientjchem.orgbohrium.com These approaches facilitate the design of novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic profiles, improving properties such as solubility, bioavailability, and target selectivity. orientjchem.org Computational modeling is also instrumental in identifying new therapeutic targets and understanding the complex structure-activity relationships that govern the biological effects of these compounds. bohrium.comrsc.org

A significant trend guiding future applications is the synthesis of molecular hybrids. nih.gov This strategy involves combining the this compound core with other known pharmacologically active moieties to create new chemical entities with potentially synergistic or enhanced therapeutic effects. mdpi.comtandfonline.com This approach is being explored to develop agents that can overcome drug resistance, a critical challenge in the treatment of infectious diseases and cancer. nih.govmdpi.com For instance, the hybridization of the quinoline structure with scaffolds like 1,2,3-triazoles is being investigated to generate new analogues of established drugs. tandfonline.com

Researchers are also working to identify and engage novel molecular targets. While DNA gyrase and topoisomerase are established targets for quinoline's antibacterial and anticancer activities, future studies aim to uncover other crucial proteins and pathways. rsc.orgresearchgate.net This includes targeting enzymes essential for pathogen survival, such as those involved in cell wall synthesis or fatty acid metabolism in bacteria, and signaling proteins in cancer cells. rsc.org

Furthermore, the scope of biological activities for this compound derivatives is expected to broaden. While significant research has focused on antimalarial, anticancer, and antibacterial applications, the foundational quinoline structure is known to exhibit a wide range of biological effects, including antiviral, antifungal, and anti-inflammatory properties. orientjchem.orgresearchgate.netresearchgate.net Future investigations will likely delve deeper into these areas to unlock new therapeutic possibilities. An emerging area of interest is the development of these derivatives as biocidal agents for vector control, with studies showing potential larvicidal and pupicidal activity against mosquito species that transmit diseases like malaria and dengue. nih.gov

The table below summarizes key future research directions for this compound derivatives.

| Future Research Direction | Focus Area | Potential Application | Supporting Evidence |

| Rational Drug Design | Utilization of computational modeling to predict bioactivity and optimize pharmacokinetic properties. orientjchem.orgbohrium.com | Development of more potent and selective therapeutic agents with improved bioavailability. orientjchem.org | Designing novel compounds for neurology, psychiatry, and oncology. bohrium.com |